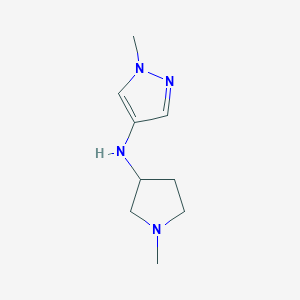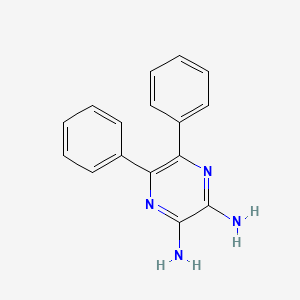
5,6-Diphenylpyrazine-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Diphenylpyrazine-2,3-diamine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by two phenyl groups attached to the pyrazine ring, imparts distinct chemical and physical properties that make it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diphenylpyrazine-2,3-diamine typically involves the condensation of 1,2-diaminobenzene with benzil under acidic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the pyrazine ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through crystallization and filtration, followed by drying under reduced pressure.
化学反応の分析
Types of Reactions
5,6-Diphenylpyrazine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for electrophilic substitution reactions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the functional groups introduced.
科学的研究の応用
5,6-Diphenylpyrazine-2,3-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 5,6-Diphenylpyrazine-2,3-diamine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interfere with critical biological processes makes it a promising therapeutic agent.
類似化合物との比較
Similar Compounds
2,3-Diaminophenazine: Another pyrazine derivative with similar biological activities.
2,5-Diphenylpyrazine: Lacks the amino groups but shares the phenyl-substituted pyrazine core.
1,4-Diphenylpyrazine: Differently substituted pyrazine with distinct chemical properties.
Uniqueness
5,6-Diphenylpyrazine-2,3-diamine is unique due to the presence of both amino and phenyl groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications set it apart from other pyrazine derivatives.
特性
CAS番号 |
64163-37-7 |
|---|---|
分子式 |
C16H14N4 |
分子量 |
262.31 g/mol |
IUPAC名 |
5,6-diphenylpyrazine-2,3-diamine |
InChI |
InChI=1S/C16H14N4/c17-15-16(18)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H,(H2,17,19)(H2,18,20) |
InChIキー |
AUWMGTWDEMNTHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=N2)N)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


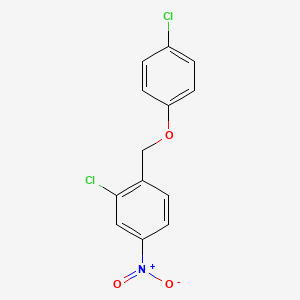



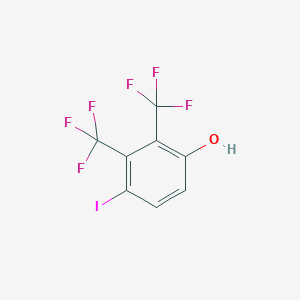
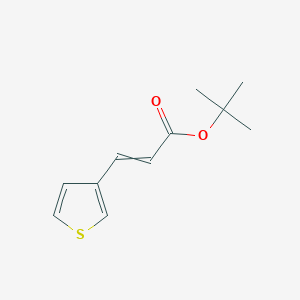
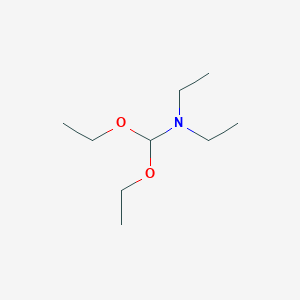
![2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13983327.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid](/img/structure/B13983343.png)
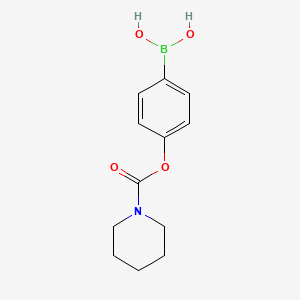
![n-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline](/img/structure/B13983363.png)
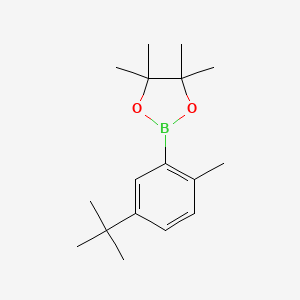
![1-(1,1-Dimethylethyl) 4-methyl 4-({[(9H-fluoren-9-ylmethyl)oxy]carbonyl}amino)-1,4-piperidinedicarboxylate](/img/structure/B13983381.png)
